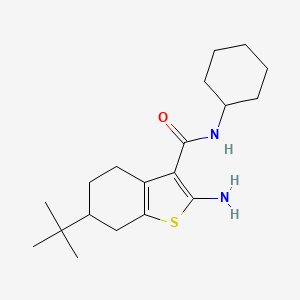
2-amino-6-tert-butyl-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-tert-butyl-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H30N2OS and its molecular weight is 334.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-amino-6-tert-butyl-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the class of benzothiophene derivatives, characterized by a bicyclic structure that includes a thiophene ring fused to a benzene ring. Its chemical formula is C16H24N2OS, and it has notable hydrophobic properties due to the presence of the tert-butyl and cyclohexyl groups.
Research indicates that compounds similar to this compound exhibit anticancer properties primarily through the following mechanisms:
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases (3, 8, and 9) leading to programmed cell death.
- Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics which is critical for cancer cell division.
Anticancer Activity
Several studies have evaluated the anticancer potential of benzothiophene derivatives. For instance:
- A study highlighted that related compounds demonstrated submicromolar growth inhibition (GI50) against various cancer cell lines, including A549 (lung cancer) and CT26 (colon cancer) models. The mechanism involved apoptosis and cell cycle arrest .
Immunomodulatory Effects
In addition to anticancer properties, certain derivatives have shown promise as immunomodulators. For example:
- Compounds were tested for their ability to inhibit T-cell proliferation at low concentrations (IC50 = 0.004 μM), suggesting potential applications in autoimmune diseases or as adjuncts in cancer therapy .
Data Table: Summary of Biological Activities
Case Study 1: Antiproliferative Effects
In a comparative study involving various benzothiophene derivatives, this compound was shown to significantly reduce tumor growth in murine models when administered at specific doses. Tumor size was measured over several weeks, demonstrating a marked decrease compared to control groups .
Case Study 2: Immunological Applications
Another study focused on the immunomodulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs). The results indicated that treatment led to a significant reduction in T-cell activation markers, suggesting its potential use in managing autoimmune conditions .
Propriétés
IUPAC Name |
2-amino-6-tert-butyl-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-19(2,3)12-9-10-14-15(11-12)23-17(20)16(14)18(22)21-13-7-5-4-6-8-13/h12-13H,4-11,20H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAUUTUHJQBKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














